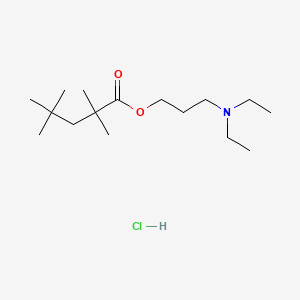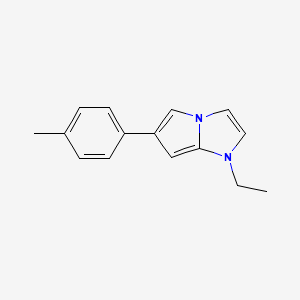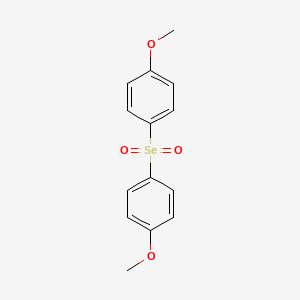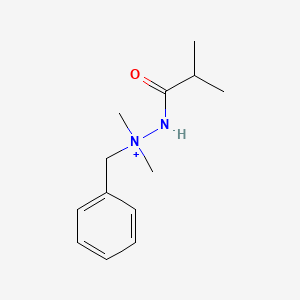
Benzyl-dimethyl-(2-methylpropanoylamino)azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-dimethyl-(2-methylpropanoylamino)azanium is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its cationic nature, which makes it useful as a surfactant, biocide, and phase transfer agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-dimethyl-(2-methylpropanoylamino)azanium typically involves the quaternization of a tertiary amine with a suitable alkylating agent. One common method is the reaction of benzyl chloride with dimethyl-(2-methylpropanoylamino)amine under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration, washing, and drying. Advanced techniques such as high-performance liquid chromatography (HPLC) may be used for quality control .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-dimethyl-(2-methylpropanoylamino)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol or benzaldehyde, while reduction can produce the corresponding amine .
Aplicaciones Científicas De Investigación
Benzyl-dimethyl-(2-methylpropanoylamino)azanium has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Acts as a biocide, effective against a broad spectrum of microorganisms, making it useful in disinfectants and antiseptics.
Medicine: Employed as a preservative in pharmaceutical formulations, particularly in eye, ear, and nasal drops.
Industry: Utilized in the formulation of detergents, fabric softeners, and other cleaning agents.
Mecanismo De Acción
The mechanism of action of Benzyl-dimethyl-(2-methylpropanoylamino)azanium involves its interaction with cell membranes. As a cationic surfactant, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, its surfactant properties enhance the penetration of drugs through biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar biocidal and surfactant properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.
Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
Benzyl-dimethyl-(2-methylpropanoylamino)azanium is unique due to its specific molecular structure, which imparts distinct physicochemical properties. Its combination of a benzyl group and a quaternary ammonium center provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Propiedades
Número CAS |
35211-62-2 |
|---|---|
Fórmula molecular |
C13H21N2O+ |
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
benzyl-dimethyl-(2-methylpropanoylamino)azanium |
InChI |
InChI=1S/C13H20N2O/c1-11(2)13(16)14-15(3,4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3/p+1 |
Clave InChI |
CQSFVYOANDYOLM-UHFFFAOYSA-O |
SMILES canónico |
CC(C)C(=O)N[N+](C)(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


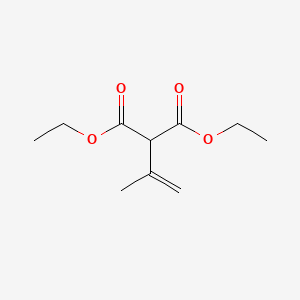
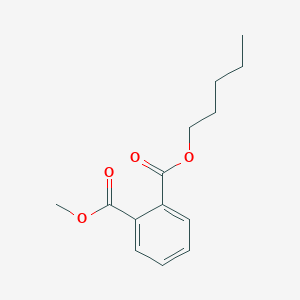
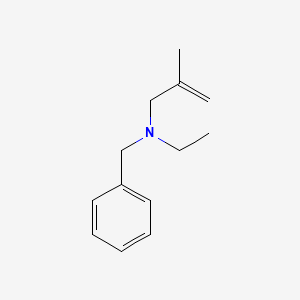
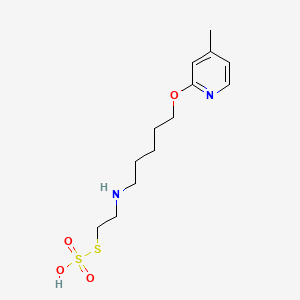
![2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14674842.png)
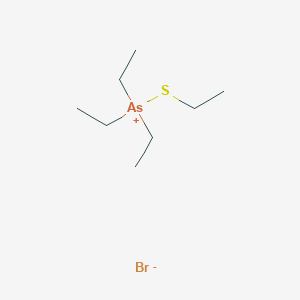
![1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride](/img/structure/B14674864.png)
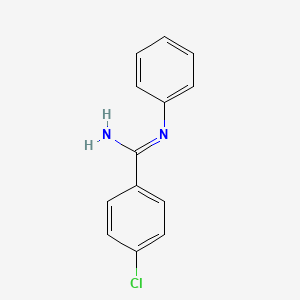
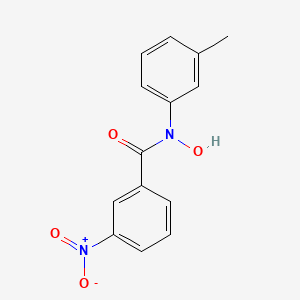
![1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14674895.png)
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)
